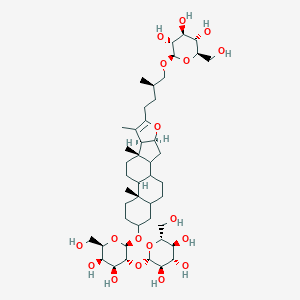

Macrostemonoside F

Description

Properties

CAS No. |

151215-11-1 |

|---|---|

Molecular Formula |

C45H74O18 |

Molecular Weight |

903.1 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21?,22?,23?,24?,25?,27+,28-,29-,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43-,44+,45+/m1/s1 |

InChI Key |

ROHLIYKWVMBBFX-SBLTYFQLSA-N |

SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |

Isomeric SMILES |

CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |

Synonyms |

26-O-glucopyranosyl-5alpha-furost-20(22)-ene-3,26-diol-3-O-glucopyranosyl-1-2-galactoside macrostemonoside F |

Origin of Product |

United States |

Natural Occurrence and Botanical Sources of Macrostemonoside F

Isolation from Allium Genus Species

The Allium genus, which includes onions and garlic, is a significant source of various bioactive compounds, including steroidal saponins (B1172615). Macrostemonoside F has been prominently isolated from species within this genus, particularly those used in traditional medicine.

Allium macrostemon Bunge, commonly known as wild onion, is a primary and well-documented source of this compound. ingentaconnect.comjst.go.jp The dried bulbs of this plant, referred to as Allii Macrostemonis Bulbus ("Xie Bai" in Traditional Chinese Medicine), are the specific part from which this compound is extracted. ingentaconnect.commdpi.com Phytochemical investigations into the bulbs of A. macrostemon have led to the isolation and characterization of a large family of steroidal saponins, designated as macrostemonosides. ingentaconnect.com

Research has consistently identified this compound as one of the key saponins in this plant. researchgate.netresearchgate.net Further studies have isolated numerous other saponins, highlighting the rich chemical diversity of the plant.

Table 1: Selected Saponins Isolated from Allium macrostemon

| Compound Name | Type | Reference |

| This compound | Furostanol Saponin (B1150181) | researchgate.netresearchgate.net |

| Macrostemonoside A | Spirostanol (B12661974) Glycoside | ontosight.ai |

| Macrostemonoside E | Furostanol Saponin | researchgate.net |

| Macrostemonoside I | Furostanol Saponin | medchemexpress.com |

| Macrostemonoside J | Furostanol Saponin | jst.go.jp |

| Macrostemonoside M | Furostanol Saponin | tandfonline.com |

| Macrostemonoside N | Furostanol Saponin | tandfonline.com |

| Timosaponin B-II | Spirostanol Saponin | researchgate.net |

Allium chinense G. Don is a closely related species to A. macrostemon, and its bulbs are also used and sometimes referred to by the same common name, "Xiebai". mdpi.comresearchgate.net Despite their morphological and ethnobotanical similarities, chemical analyses have revealed distinct differences in their saponin profiles.

Quantitative and comparative studies have shown that this compound is a characteristic and unique component of Allium macrostemon, while it is notably absent in Allium chinense. researchgate.netresearchgate.net Instead, A. chinense contains its own unique set of saponins, primarily chinenosides. researchgate.netresearchgate.net This chemical distinction is crucial for the proper identification and quality control of these two medicinal herbs.

Table 2: Differentiating Saponins in A. macrostemon vs. A. chinense

| Plant Species | Unique Saponins | Reference |

| Allium macrostemon | This compound, Macrostemonoside I, Timosaponin B-II | researchgate.netresearchgate.net |

| Allium chinense | Chinenoside I, Chinenoside II, Chinenoside IV | researchgate.netresearchgate.net |

Allium macrostemon (Allii Macrostemonis Bulbus)

Occurrence in Other Plant Genera (e.g., Yucca)

While the Allium genus is a major source, this compound is not exclusive to it. The compound has also been identified in entirely different plant families, indicating a broader, though less common, distribution.

Research on the chemical constituents of the Yucca genus (family Asparagaceae) has confirmed the presence of this compound in Yucca gloriosa. nih.gov Additionally, the COCONUT (COlleCtion of Open Natural ProdUcTs) database, a repository for natural product information, lists Anemarrhena asphodeloides as a species source for this compound. naturalproducts.net

Table 3: Botanical Sources of this compound Outside the Allium Genus

| Plant Genus | Plant Species | Family | Reference |

| Yucca | Yucca gloriosa | Asparagaceae | nih.gov |

| Anemarrhena | Anemarrhena asphodeloides | Asparagaceae | naturalproducts.net |

Isolation and Purification Methodologies for Macrostemonoside F

Advanced Chromatographic Separation Techniques

The isolation of Macrostemonoside F from the crude extract of Allium macrostemon involves a series of complex chromatographic steps to separate it from a multitude of other steroidal saponins (B1172615) and secondary metabolites. nih.govmdpi.com The process typically begins with a preliminary fractionation using column chromatography over silica (B1680970) gel or Diaion HP-20 resin. nih.gov This is followed by more refined techniques to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for the final purification of this compound and other similar furostanol saponins. jst.go.jpnih.govthieme-connect.comnih.gov This method allows for the isolation of specific compounds in milligram quantities, which is essential for detailed structural analysis and biological activity screening. nih.gov

In a typical workflow, fractions enriched with saponins from initial chromatographic steps are subjected to Prep-HPLC. nih.gov The choice of stationary phase and mobile phase is critical for achieving optimal separation. A common stationary phase used is an ODS (octadecylsilane) column. nih.govmdpi.com The mobile phase often consists of a gradient of methanol (B129727) (MeOH) and water (H₂O) or acetonitrile (B52724) (CH₃CN) and water. mdpi.comtandfonline.com The use of a focused gradient can significantly improve the resolution between closely eluting compounds. lcms.cz

Table 1: Example of Preparative HPLC Parameters for Saponin (B1150181) Isolation

| Parameter | Specification |

|---|---|

| Instrument | SHIMADZU Pak |

| Column | ODS (250× 20mm, 10μm) |

| Detector | Refractive Index Detector (RID) |

| Mobile Phase | Methanol-Water Gradient |

This table illustrates typical parameters used in the preparative HPLC separation of steroidal saponins. mdpi.com

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby minimizing irreversible adsorption of the sample. wikipedia.org This makes it particularly suitable for the separation of natural products like saponins. aocs.org In HSCCC, a two-phase solvent system is employed, and the separation is based on the differential partitioning of the analytes between the two immiscible liquid phases. wikipedia.orgaocs.org

The selection of an appropriate solvent system is the most critical step for a successful HSCCC separation. aocs.orgrsc.org This is often achieved through a series of shake-flask experiments to determine the partition coefficient (K) of the target compounds. A suitable K value is essential for good resolution and efficient separation. For the separation of saponins, solvent systems such as n-hexane-ethyl acetate-methanol-water are commonly investigated. nih.gov The fractions collected from HSCCC are typically analyzed by HPLC to assess their purity. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is extensively used for both the analysis and purification of furostanol saponins. nih.gov In this mode of chromatography, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile or methanol. chromatographyonline.com

For the isolation of this compound, RP-HPLC is often used in the final purification stages. nih.gov The separation is based on the hydrophobic interactions between the saponins and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. The use of end-capped columns can minimize peak tailing, which can be caused by secondary interactions between basic analytes and residual silanol (B1196071) groups on the silica surface. elementlabsolutions.com

Table 2: Common RP-HPLC Columns for Saponin Analysis

| Column Type | Particle Size (μm) | Dimensions (mm) |

|---|---|---|

| Supelcosil LC-18-S | 5 | 250 x 4.6 |

This table presents examples of RP-HPLC columns that have been utilized in the analysis and purification of saponins and related nucleosides. tandfonline.comresearchgate.net

Extraction Optimization Strategies for Furostanol Saponins

The efficiency of the entire isolation process is heavily dependent on the initial extraction of furostanol saponins from the plant material, primarily the bulbs of Allium macrostemon. nih.govoup.com Optimization of extraction parameters is crucial to maximize the yield of these target compounds while minimizing the co-extraction of interfering substances.

The dried and powdered bulbs are typically extracted with an aqueous ethanol (B145695) solution. nih.gov Studies have shown that a 60% ethanol solution is effective for extracting steroidal saponins. nih.gov The extraction process is often repeated to ensure maximum recovery. nih.gov More advanced studies utilize response surface methodology (RSM) to systematically optimize various extraction parameters. oup.com

Key parameters that are often optimized include:

Extraction Solvent Concentration: The polarity of the solvent is critical. A specific ethanol-water ratio is selected to maximize the solubility of furostanol saponins.

Extraction Temperature: Higher temperatures can increase extraction efficiency, but excessively high temperatures may lead to the degradation of thermolabile compounds. A temperature around 90°C has been identified as optimal in some studies for related polysaccharides. oup.com

Extraction Time: The duration of the extraction needs to be sufficient to allow for the diffusion of the target compounds from the plant matrix into the solvent.

Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

Following extraction, the crude extract is typically concentrated under reduced pressure and then subjected to preliminary purification steps, such as fractionation on a Diaion HP-20 column, to remove non-saponin components before proceeding to the more advanced chromatographic techniques described above. nih.gov

Structural Characterization and Analytical Methods of Macrostemonoside F

Spectroscopic Analysis for Structure Elucidation

NMR spectroscopy is fundamental to the structural analysis of complex natural products like Macrostemonoside F. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the complete structure piece by piece. mdpi.comresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide the initial, foundational data for the structural determination of this compound.

The ¹H NMR spectrum reveals the number and types of protons in the molecule. Key diagnostic signals include the sharp singlets corresponding to the tertiary methyl groups (C-18 and C-19) of the steroid nucleus, the doublet for the secondary methyl group (C-21), and characteristic signals for the anomeric protons of the three sugar units (one galactose and two glucose). mdpi.commdpi.com The chemical shifts and coupling constants of these anomeric protons help establish their configuration (α or β).

The ¹³C NMR spectrum , often acquired with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to determine the multiplicity of each carbon (C, CH, CH₂, CH₃), accounts for all carbon atoms in the molecule. For this compound, this would correspond to 45 carbon signals. healthy.net Key signals include those of the furostanol skeleton, such as the olefinic carbons of the C-20/C-22 double bond, and the carbons of the three sugar residues, including the characteristic anomeric carbons. mdpi.com

Interactive Table 1: Representative ¹H NMR Data for this compound Note: This table presents typical, expected chemical shifts (δ) and multiplicities for the key proton signals of this compound, as specific data was not available in the referenced literature.

| Proton Assignment | Expected δ (ppm) | Multiplicity |

| H-18 (Aglycone) | ~0.8-1.0 | s (singlet) |

| H-19 (Aglycone) | ~0.9-1.1 | s (singlet) |

| H-21 (Aglycone) | ~1.6-1.7 | d (doublet) |

| H-1' (Galactose) | ~4.5-4.9 | d (doublet) |

| H-1'' (Glucose) | ~4.8-5.2 | d (doublet) |

| H-1''' (Glucose) | ~4.4-4.7 | d (doublet) |

Interactive Table 2: Representative ¹³C NMR Data for this compound Note: This table presents typical, expected chemical shifts (δ) for key carbon signals of this compound, as specific data was not available in the referenced literature.

| Carbon Assignment | Expected δ (ppm) | Carbon Type |

| C-3 (Aglycone) | ~75-80 | CH |

| C-20 (Aglycone) | ~150-155 | C |

| C-22 (Aglycone) | ~100-105 | C |

| C-1' (Galactose) | ~103-106 | CH |

| C-1'' (Glucose) | ~104-107 | CH |

| C-1''' (Glucose) | ~102-105 | CH |

Two-dimensional NMR experiments are crucial for assembling the full structure of this compound by establishing connectivity between atoms. researchgate.netucsb.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds (¹H-¹H vicinal coupling). It is used to trace the proton sequences within individual structural fragments, such as the spin systems within the aglycone and within each sugar ring. researchgate.netyoutube.com

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a single spin system, not just those that are directly coupled. This technique is particularly valuable for identifying all the protons belonging to a specific sugar residue, starting from the easily identifiable anomeric proton signal. mdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for elucidating complex structures. It reveals correlations between protons and carbons over two to three bonds. This is critical for connecting the individual structural fragments. For this compound, HMBC data would confirm the attachment of the sugar chain to the C-3 position of the aglycone, the linkage of the terminal glucose to the C-26 position, and the (1→2) linkage between the internal glucose and the galactose unit. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the relative stereochemistry of the molecule. For instance, it can confirm the cis-fusion of the A/B rings (characteristic of a 5β-furostanol) and the orientation of substituents on the steroid nucleus. It also helps to confirm the spatial relationship between the different sugar units at the glycosidic linkages. mdpi.comresearchgate.netyoutube.com

Mass spectrometry provides vital information on the molecular weight and molecular formula of this compound, and its fragmentation patterns can offer corroborating evidence for the structure, particularly the sequence of the sugar chain. researchgate.netnih.gov

ESI-MS is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like saponins (B1172615). In positive-ion mode, this compound would typically be observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.com In negative-ion mode, the deprotonated molecule [M-H]⁻ is observed. Tandem MS (MS/MS) experiments on these parent ions induce fragmentation, which often involves the sequential loss of the sugar units. This fragmentation pattern helps to confirm the mass of each sugar and their sequence in the glycan chains. nih.gov

Interactive Table 3: Predicted ESI-MS Adduct Ions for this compound (C₄₅H₇₄O₁₈)

| Ion Formula | Adduct | Calculated m/z | Ion Mode |

| [C₄₅H₇₅O₁₈]⁺ | [M+H]⁺ | 903.4898 | Positive |

| [C₄₅H₇₄O₁₈Na]⁺ | [M+Na]⁺ | 925.4717 | Positive |

| [C₄₅H₇₄O₁₈K]⁺ | [M+K]⁺ | 941.4457 | Positive |

| [C₄₅H₇₃O₁₈]⁻ | [M-H]⁻ | 901.4745 | Negative |

HR-ESIMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, typically with an accuracy of less than 5 parts per million (ppm). uzh.ch This precision allows for the unambiguous determination of the molecular formula of the compound. For this compound, an HR-ESIMS measurement would confirm the elemental composition of C₄₅H₇₄O₁₈, distinguishing it from other potential formulas that might have a similar nominal mass. This technique is a cornerstone for the characterization of new natural products. mdpi.comresearchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. byjus.com Different functional groups within a molecule absorb IR radiation at characteristic frequencies, causing the bonds to vibrate. byjus.com An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber), where the absorption peaks correspond to specific functional groups. libretexts.org

Table 3: General Infrared (IR) Absorption Frequencies for Key Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (alkane) | 2850-3000 |

| C=C (alkene) | 1620-1680 |

| C-O (ether, alcohol) | 1050-1260 |

Note: Specific absorption frequencies for this compound would require experimental data.

Quantitative and Qualitative Analytical Techniques for Furostanol Glycosides

The analysis of complex plant extracts containing furostanol glycosides necessitates advanced analytical techniques that can separate, identify, and quantify individual components.

Ultra-Performance Liquid Chromatography (UPLC) hyphenated with advanced detection

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns with smaller particle sizes (typically less than 2 µm) to achieve faster and more efficient separations compared to conventional HPLC. mdpi.com When hyphenated with advanced detectors like QTOF-MS/MS and Photodiode Array (PDA) detectors, it becomes a powerful tool for the comprehensive analysis of secondary metabolites. jomped.org

A Photodiode Array (PDA) detector, when coupled with UPLC, provides ultraviolet (UV) spectra for each eluting peak. mdpi.com This is particularly useful for the identification and quantification of compounds that possess a UV chromophore. nih.gov While many saponins lack a strong chromophore, this technique is effective for analyzing other classes of compounds that may be present in the extract and for quantifying specific saponins if they have some UV absorbance or after derivatization. jfda-online.com The UV spectrum can aid in the identification of a compound by comparing it to the spectra of known standards. mdpi.com For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of a standard, allowing for the determination of the concentration of the analyte in the sample. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Triple Quadrupole Mass Spectrometry (TQD-MS) for Quantification

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Triple Quadrupole Mass Spectrometry (TQD-MS) is a powerful technique for the quantification of this compound. This method offers high sensitivity, selectivity, and speed, making it ideal for analyzing complex mixtures. nih.govmdpi.com In a study comparing the chemical constituents of Allium macrostemon Bge. (AMB) and Allium chinense G. Don (ACGD), UHPLC/TQD-MS was employed to quantify the levels of various steroidal saponins. researchgate.net

The analysis revealed that this compound is a unique component found in AMB, distinguishing it from ACGD. researchgate.netresearchgate.net The method's validation typically includes assessing linearity, limits of detection (LOD), and limits of quantification (LOQ). For instance, a validated UHPLC-MS/MS method for other compounds demonstrated excellent linearity (r² ≥ 0.998) and low LOQ values, showcasing the technique's reliability for quantitative purposes. nih.gov The high resolution and accuracy of this technique enable the identification and quantification of numerous metabolites, with one study identifying 693 metabolites and 365 differential compounds between two plant species. researchgate.net

Table 1: UHPLC/TQD-MS System Parameters for Saponin (B1150181) Analysis (Illustrative)

| Parameter | Setting |

|---|---|

| LC System | ACQUITY UPLC H-Class |

| Column | Acquity UPLC HSS-T3 nih.gov |

| Mobile Phase | Acetonitrile (B52724) and water with 0.01% acetic acid nih.gov |

| MS System | Xevo TQ-S® mass spectrometer nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) nih.gov |

High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) is a widely used method for the analysis of compounds like this compound that lack a strong UV chromophore. mdpi.com This makes it particularly suitable for the detection of saponins. mdpi.com The ELSD detector is a universal detector that measures the light scattered by the analyte particles after the evaporation of the mobile phase, providing a response proportional to the mass of the analyte. nih.gov

In a study aimed at developing a quality evaluation method for Allii Macrostemonis Bulbus (AMB), an HPLC-ELSD method was established. mdpi.com The chromatographic separation was optimized by testing different mobile phases, columns, flow rates, and column temperatures. mdpi.com The developed method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for quantitative analysis. nih.gov

Table 2: Optimized HPLC-ELSD Conditions for Saponin Analysis

| Parameter | Condition |

|---|---|

| HPLC System | Acchrom S6000 researchgate.net |

| Detector | ELSD-UM 5800 Plus researchgate.net |

| Column | Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) researchgate.net |

| Column Temperature | 35 °C researchgate.net |

| Flow Rate | 0.8 mL·min⁻¹ researchgate.net |

| Injection Volume | 20 µL researchgate.net |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Imaging Mass Spectrometry (MALDI-TOF MSI) for Spatial Distribution Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Imaging Mass Spectrometry (MALDI-TOF MSI) is a powerful technique used to visualize the spatial distribution of molecules within tissue sections. researchgate.netlabxchange.org This method provides valuable insights into the localization of specific compounds, such as this compound, within different parts of a plant. researchgate.net

In a study on the fresh bulbs of Allium macrostemon Bge. and Allium chinense G. Don, high-mass-resolution MALDI-TOF MSI was used to map the distribution of steroidal saponins. researchgate.net The results showed that these saponins, including by inference this compound, were predominantly located in the tunic and outer scale regions of A. macrostemon bulbs. researchgate.netresearchgate.net This technique involves coating a tissue section with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. labxchange.org The ions are then analyzed by a time-of-flight mass spectrometer, which measures their mass-to-charge ratio. labxchange.org By scanning the laser across the entire tissue section, a molecular image representing the distribution of each detected analyte is generated. lcms.czlist.lu

Solid-Phase Extraction (SPE) combined with HPLC-ELSD and Chemometrics for Quality Evaluation

To improve the quality evaluation of botanical materials containing this compound, Solid-Phase Extraction (SPE) is often employed as a sample pretreatment technique. mdpi.com SPE helps to clean up the sample and enrich the analytes of interest before analysis by HPLC-ELSD. mdpi.comresearcher.life This combined approach was used to develop chromatographic fingerprints of Allii Macrostemonis Bulbus (AMB) from various origins and processing methods. mdpi.com

Chemometric methods, such as similarity analysis (SA), principal component analysis (PCA), and hierarchical cluster analysis (HCA), are then applied to the chromatographic data to classify samples and identify chemical markers that differentiate them. mdpi.comnih.gov This integrated approach allows for a comprehensive quality assessment, revealing how factors like geographic origin and processing methods influence the chemical profile of the plant material. mdpi.com

Quantitative Analysis of Multi-Components by Single-Marker (QAMS) Method

The Quantitative Analysis of Multi-Components by Single-Marker (QAMS) method is an efficient and cost-effective approach for the quality control of traditional Chinese medicines. mdpi.com This method allows for the simultaneous quantification of multiple components using a single, readily available reference standard. mdpi.com The feasibility of using the QAMS method for the quality evaluation of AMB has been explored. mdpi.comnih.gov

In this method, the relative correction factors (RCFs) between the single marker and other components are determined. mdpi.com Once established, the concentrations of the other components can be calculated based on the concentration of the single marker. mdpi.com For AMB, macrostemonoside A was used as an internal reference to quantify other saponins like macrostemonoside T and macrostemonoside U. nih.gov The results obtained by the QAMS method were found to be consistent with those from the traditional external standard method, confirming its accuracy and reliability. mdpi.com This method has been incorporated into several pharmacopoeias for the quality control of various herbal medicines. mdpi.com

Mass Spectrometry Similarity Networking for Triterpenoid (B12794562) Saponins

Mass spectrometry (MS) similarity networking is an advanced technique used for the large-scale profiling and structural annotation of related compounds in complex mixtures. nih.gov This approach is particularly useful for the analysis of triterpenoid saponins, which often occur as a diverse group of structurally similar compounds. nih.govresearchgate.net

The technique works by clustering compounds with similar MS/MS fragmentation patterns, which often correspond to structural similarities. nih.govmdpi.com This allows for the rapid identification of known compounds and the tentative characterization of new or unknown analogues within a chemical family. nih.gov In the context of saponin analysis, this method can accelerate the discovery and annotation of compounds like this compound and its related saponins in plant extracts. researchgate.net For instance, a study on Eleutherococcus senticosus leaves used MS/MS similarity networking to trace 106 triterpenoid saponins, including the identification of 49 potentially new ones. nih.gov

Biosynthetic Pathways of Furostanol Glycosides, Including Macrostemonoside F

Elucidation of Steroidal Saponin (B1150181) Biosynthesis in Allium Species

The biosynthesis of steroidal saponins (B1172615), including furostanol glycosides like Macrostemonoside F, is a complex process that can be broadly divided into three main stages. mdpi.com It begins with the formation of the C30 precursor, 2,3-oxidosqualene (B107256), through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. plos.orgmdpi.com This is followed by the cyclization of 2,3-oxidosqualene to form cycloartenol, a key precursor for steroidal compounds in plants. mdpi.com Subsequent reactions involving a series of modifications lead to the formation of cholesterol. mdpi.com

The final stage involves the conversion of the cholesterol backbone into the diverse array of steroidal saponins. mdpi.com This diversification is achieved through a series of hydroxylation, oxidation, and glycosylation reactions at various positions on the steroidal skeleton. mdpi.complos.org For furostanol saponins, key modifications occur at positions such as C-3, C-6, C-7, C-12, and C-26. mdpi.com The attachment of sugar chains at the C-3 and C-26 positions is a defining characteristic of furostanol saponins. mdpi.com

Transcriptomic analyses in Allium species have identified numerous candidate genes involved in saponin biosynthesis, including those encoding for cytochrome P450s and glycosyltransferases, which are crucial for the later modification steps. plos.org For instance, a study on Allium fistulosum and Allium cepa revealed that genes related to the downstream saponin pathway were significantly upregulated in specific chromosomes, highlighting the genetic basis for saponin diversity. plos.org While the initial steps of saponin biosynthesis are thought to occur in the leaves, the final modifications and storage often take place in the roots and bulbs. plos.org

| Key Stage | Precursor/Intermediate | Key Enzyme Class/Process | Resulting Structure |

|---|---|---|---|

| Stage 1 | Acetyl-CoA (MVA pathway) or Pyruvate/Glyceraldehyde-3-phosphate (MEP pathway) | Multiple enzymes | 2,3-Oxidosqualene |

| Stage 2 | 2,3-Oxidosqualene | Oxidosqualene cyclase (e.g., Cycloartenol synthase) | Cycloartenol |

| Stage 3 | Cycloartenol | Multiple enzymes | Cholesterol |

| Stage 4 | Cholesterol | Cytochrome P450s, Glycosyltransferases | Furostanol Saponin (e.g., this compound) |

Spatial Metabolomics Approaches in Biosynthesis Research

Understanding where specific metabolites are synthesized and stored within plant tissues is crucial for elucidating their biosynthetic pathways. Spatial metabolomics techniques, particularly matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-TOF IMS), have emerged as powerful tools for visualizing the in-situ distribution of secondary metabolites like steroidal saponins. researchgate.netnih.gov

Studies on Allium macrostemon, the plant source of this compound, have utilized MALDI-TOF IMS to map the localization of various steroidal saponins within the bulb. researchgate.netresearchgate.net These investigations revealed that steroidal saponins are not uniformly distributed. Instead, they are predominantly found in the tunic (the outer protective layer) and the outer scale regions of the bulb. researchgate.netresearchgate.net In the related species Allium chinense, saponins are also concentrated in the tunic and whole leaf scale, and to a lesser extent, in the developing flower buds. researchgate.netnih.gov

This spatial information provides valuable clues about the biosynthesis and transport of these compounds. The high concentration in outer tissues suggests a potential role in defense against pathogens and herbivores. plos.org Furthermore, by correlating the spatial distribution of precursors, intermediates, and final products, researchers can gain insights into the cellular and tissue-specific localization of biosynthetic enzymes. researchgate.netdntb.gov.ua This approach, integrating advanced imaging with metabolomic and transcriptomic data, is essential for piecing together the complete biosynthetic puzzle of complex natural products like this compound. plos.orgresearchgate.net

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action of Macrostemonoside F and Analogues

Anti-Platelet Aggregation Effects

Modern pharmacological studies have consistently highlighted the anti-platelet aggregation properties of extracts from Allii Macrostemonis Bulbus (AMB), the plant from which Macrostemonoside F is derived. researchgate.netmdpi.com Saponins (B1172615), in particular, are noted for their ability to inhibit platelet aggregation induced by various factors such as arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and platelet activation factor (PAF) in a concentration-dependent manner. mdpi.com Research has identified this compound as a key steroidal saponin (B1150181) in A. macrostemon, with studies suggesting that spirostanol (B12661974) saponins exhibit more potent anti-platelet activity compared to furostanol saponins. researchgate.net

Preliminary studies on saponin extracts from A. macrostemon demonstrated an inhibition of ADP-induced platelet activation and aggregation. nih.govresearchgate.net Further investigations have explored the effects of these saponins on platelet activation triggered by the inflammatory mediator CD40L, which plays a significant role in the progression of atherosclerosis. nih.govresearchgate.net These studies confirm that A. macrostemon saponins effectively inhibit platelet activation induced by CD40L. nih.govresearchgate.net

Modulation of Platelet Activation Pathways (e.g., PI3K/Akt, MAPK, NF-κB)

The mechanism behind the anti-platelet effects of A. macrostemon saponins involves the modulation of critical signaling pathways. nih.gov Research indicates that the inhibitory action on platelet activation is achieved through the regulation of the classical CD40L-associated pathways, which include the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways. nih.govresearchgate.net

Specifically, treatment with these saponins has been shown to downregulate the expression of key proteins in the PI3K/Akt pathway, such as CD40, PI3K, and phosphorylated Akt (p-Akt). nih.gov This suggests a reduction in the activation of this entire pathway. nih.gov Similarly, the saponins were found to reduce the activity of the NF-κB pathway. nih.govresearchgate.net This modulation of fundamental activation pathways underlies the observed anti-thrombotic potential. nih.gov

| Pathway | Key Proteins Modulated | Observed Effect | Reference |

|---|---|---|---|

| PI3K/Akt | CD40, PI3K, p-Akt | Downregulation of expression/phosphorylation | nih.gov |

| MAPK | (Proteins within the pathway) | Inhibition of activation | nih.govresearchgate.net |

| NF-κB | (Activity measured) | Reduction in activity | nih.govresearchgate.net |

Anti-Inflammatory Activities

This compound and related compounds from A. macrostemon are recognized for their potential anti-inflammatory activities. mdpi.comontosight.ai The protective effects of AMB extracts on vascular endothelial cells are thought to be closely linked to their anti-inflammatory and antioxidant properties. mdpi.com Pharmacological studies have shown that saponins from Allium macrostemon Bulbus (SAMB) exhibit anti-inflammatory effects, which may be associated with the inhibition of inflammatory signaling pathways like the CD40L/JNK/P38/NF-κB pathway. nih.gov The NF-κB pathway is a critical regulator of inflammation, and its inhibition by these saponins points to a significant mechanism for their anti-inflammatory action. nih.govdovepress.com

Nitric Oxide (NO) Production Modulation

Nitric oxide (NO) is a crucial signaling molecule with a dual role in inflammation. nih.govtermedia.pl While it has anti-inflammatory effects under normal conditions, its overproduction, often mediated by inducible nitric oxide synthase (iNOS), contributes to pro-inflammatory responses. nih.gov Therefore, inhibiting iNOS is a key target for controlling inflammation. nih.gov

Antioxidant Properties

The antioxidant activity of Allii Macrostemonis Bulbus and its constituent compounds, including steroidal saponins, is well-documented. researchgate.netmdpi.comontosight.ai An analogue, Macrostemonoside T, has shown considerable in vitro antioxidant activity. nih.gov This inherent antioxidant capacity is fundamental to the plant's protective effects against various pathological conditions, including those involving oxidative stress. mdpi.comnih.gov

Scavenging of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can cause significant cellular damage. nih.gov In platelets, ROS act as crucial secondary messengers that amplify platelet activation and aggregation, contributing to thrombus formation. mdpi.com The ability to scavenge ROS is therefore a vital protective mechanism.

Preclinical investigations have shown that saponin analogues of this compound can effectively combat oxidative stress. For instance, Macrostemonoside T was found to inhibit the production of ROS induced by isoproterenol (B85558) in H9c2 cells. nih.gov This direct scavenging activity helps mitigate the damaging effects of oxidative stress and can also contribute to the anti-platelet effects by reducing the ROS that potentiate platelet responses. nih.govmdpi.com

Modulation of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

The body's endogenous antioxidant defense system includes a range of enzymes that neutralize ROS. mdpi.comexplorationpub.com These include superoxide dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and catalase (CAT) and glutathione peroxidase (GPx), which then break down hydrogen peroxide. mdpi.com

Extracts from A. macrostemon and its isolated compounds have been shown to bolster this enzymatic defense system. mdpi.comresearchgate.net An extract of AMB was found to increase the gene expression of SOD. mdpi.com Furthermore, an analogue, Macrostemonoside T, demonstrated the ability to boost the levels of antioxidant enzymes in cellular models. nih.gov Other compounds from the plant have also been shown to enhance the activities of SOD, catalase, and glutathione peroxidase. researchgate.net By upregulating these critical enzymes, this compound and its analogues can enhance the cell's capacity to neutralize harmful ROS, thereby providing significant antioxidant protection. nih.gov

| Mechanism | Specific Action | Compound/Extract Studied | Reference |

|---|---|---|---|

| ROS Scavenging | Inhibited ISO-induced ROS production | Macrostemonoside T | nih.gov |

| Enzyme Modulation | Increased gene expression of SOD | A. macrostemon Extract | mdpi.com |

| Boosted antioxidant enzyme levels | Macrostemonoside T | nih.gov | |

| Enhanced activities of SOD, Catalase, GPx | Organic sulfides from A. macrostemon | researchgate.net |

Amelioration of Oxidative Stress-Mediated Mitochondrial Damage

Oxidative stress is a condition marked by an overabundance of reactive oxygen species (ROS), which can lead to damage of mitochondrial DNA, impair the mitochondrial respiratory chain, and change membrane permeability. frontiersin.org These alterations are implicated in neuronal dysfunction and neurodegeneration. frontiersin.org

An analogue of this compound, Macrostemonoside T (MST), has shown significant potential in mitigating these effects. In a model of glutamate-induced injury in mouse hippocampal neurons (HT22 cells), MST treatment markedly decreased intracellular ROS levels. mdpi.com It also enhanced the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde, a marker of lipid peroxidation. mdpi.com

Furthermore, MST demonstrated the ability to protect mitochondria from damage. It mitigated mitochondrial dysfunction by inhibiting mitochondrial fission and preserving the mitochondrial membrane potential. mdpi.com In a separate study on isoproterenol-induced myocardial injury, MST again showed it could inhibit ROS production and prevent the decline in mitochondrial membrane potential in H9c2 cells. nih.gov This protection against oxidative stress helps to reduce the rate of apoptosis, or programmed cell death. mdpi.comnih.gov

Anti-Cancer Mechanisms

Steroidal saponins, the class of compounds to which this compound belongs, are recognized for their anti-cancer properties. researchgate.net These compounds have been shown to inhibit various hallmarks of cancer, including sustained proliferation and resistance to cell death. researchgate.net Extracts from Allium macrostemon, the natural source of macrostemonosides, have demonstrated inhibitory effects on a wide range of cancer cell lines, including those from the breast, lung, central nervous system, and liver. frontiersin.orgmdpi.com The anti-cancer activities of these compounds are attributed to a variety of mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways. frontiersin.orgresearchgate.net

Cell Cycle Arrest Induction

A key anti-cancer strategy is to halt the uncontrolled proliferation of tumor cells by inducing cell cycle arrest. spandidos-publications.com The tumor suppressor protein p53 plays a critical role in this process by preventing cells from entering the mitotic phase before DNA damage is repaired. nih.gov

Apoptosis Induction (e.g., via p53 protein, mitochondrial membrane potential, caspase activation, Bax/Bcl-2 ratio)

Inducing apoptosis, or programmed cell death, is a fundamental mechanism for many anti-cancer therapies. uea.ac.uk This process can be triggered through intrinsic pathways, often involving the mitochondria, or extrinsic pathways initiated by external signals. uea.ac.uk

Studies on this compound analogues have revealed potent pro-apoptotic activity.

Macrostemonoside A (MSS.A) dose-dependently induces apoptosis in SW480 colorectal cancer cells. wikipedia.org This is evidenced by an increase in Annexin V positive cells, activation of caspases, an increase in pro-apoptotic Bcl-2 family proteins, and a reduction in anti-apoptotic Bcl-2 proteins. wikipedia.org The generation of reactive oxygen species (ROS) was identified as a key trigger for these apoptotic events. wikipedia.org

Macrostemonoside T (MST) has also been shown to reduce apoptosis rates. mdpi.com In models of neuronal injury, MST treatment led to a decrease in the pro-apoptotic protein BAX and an increase in the anti-apoptotic protein Bcl-2. mdpi.com It also inhibited the release of apoptosis-inducing factors from the mitochondria. mdpi.comresearchgate.net In a myocardial injury model, MST was found to mitigate apoptosis by preserving the mitochondrial membrane potential and reducing the apoptosis rate in H9c2 cells. nih.gov

The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical. researchgate.net The tumor suppressor p53 can activate the Bax gene, leading to the production of apoptotic mediators like caspase-3 and caspase-9. researchgate.netuea.ac.uktechscience.com The observed effects of macrostemonoside analogues on the Bax/Bcl-2 ratio and caspase activation are consistent with the engagement of this intrinsic apoptotic pathway. researchgate.netwikipedia.org

Table 1: Pro-Apoptotic Effects of Macrostemonoside Analogues

| Compound | Cell Line / Model | Observed Pro-Apoptotic Effects | Reference |

|---|---|---|---|

| Macrostemonoside A | SW480 (Colorectal Cancer) | Increased Annexin V staining, caspase activation, increased pro-apoptotic Bcl-2 family proteins, reduced anti-apoptotic Bcl-2 proteins. | wikipedia.org |

| Macrostemonoside T | HT22 (Neuronal) | Decreased BAX levels, increased Bcl-2 expression, inhibited release of apoptosis-inducing factors. | mdpi.com |

| Macrostemonoside T | H9c2 (Cardiomyoblast) | Mitigated decline in mitochondrial membrane potential, reduced apoptosis rate. | nih.gov |

Modulation of Signaling Pathways (e.g., EGFR/PI3K/mTOR, RAF/MAPK)

The anti-cancer effects of compounds from Allium macrostemon are linked to their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival. frontiersin.orgresearchgate.net Overactivity in pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK is a common feature in many cancers, making them key therapeutic targets. genome.jpmonash.edu

PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell proliferation and survival. mdpi.com Macrostemonoside T (MST) has been shown to activate the PI3K/Akt/mTOR signaling pathway in the context of protecting against myocardial injury, where this activation is beneficial. nih.gov Conversely, in cancer models, inhibition of this pathway is often the therapeutic goal. Other steroidal saponins have been shown to suppress the activation of the PI3K/Akt/mTOR pathway in cancer cells, contributing to their anti-tumor effects. genome.jp

RAF/MAPK Pathway: This cascade transmits proliferative signals from the cell surface to the nucleus. Analogues of this compound, such as Timosaponin AIII, have been reported to induce apoptosis by inhibiting the MAPK/Erk1/2 signaling pathway.

A comprehensive review of Allium macrostemonis Bulbus indicates that its anti-cancer mechanisms include the regulation of both the EGFR/PI3K/mTOR and RAF/MAPK signaling pathways. frontiersin.orgresearchgate.net

Effects on Tumor Cell Membrane Phospholipid Synthesis

Cancer cells exhibit altered lipid metabolism, including changes in the synthesis of phospholipids, which are essential components of cell membranes. This reprogramming of phospholipid metabolism supports the rapid growth and proliferation of tumors. Targeting the unique lipid composition of cancer cell membranes represents a novel therapeutic strategy.

Saponins, including the steroidal saponins like this compound, are known to interact with cell membrane lipids, particularly cholesterol. frontiersin.org This interaction can alter membrane permeability and lead to cell death. frontiersin.org While direct evidence for this compound's effect on phospholipid synthesis is still emerging, the anti-tumor mechanisms of compounds from its source, Allium macrostemon, are reported to include the inhibition of tumor cell membrane phospholipid synthesis. frontiersin.orgresearchgate.net This suggests that altering the lipid architecture of cancer cells is a potential mechanism of action for this class of compounds.

Neuroprotective Effects

Beyond their anti-cancer properties, macrostemonoside analogues exhibit significant neuroprotective effects. Oxidative stress and mitochondrial damage are key factors in the pathogenesis of neurodegenerative diseases. monash.edu

Macrostemonoside T (MST) has been identified as a potent neuroprotective agent. mdpi.com In a study using a glutamate-induced neuronal damage model, MST treatment significantly improved the survival of HT22 hippocampal cells. mdpi.com The protective mechanism involves the inhibition of oxidative stress and the alleviation of mitochondrial dysfunction. mdpi.com

Furthermore, MST was found to activate the PKA/CREB/BDNF signaling pathway. mdpi.com Brain-derived neurotrophic factor (BDNF) is crucial for neuronal survival and synaptic plasticity. An extract from Allium macrostemon, containing macrostemonosides, was shown to mitigate cognitive decline in aging mice by enhancing this BDNF/TrkB signaling pathway, which in turn improves synaptic plasticity. This was associated with anti-apoptotic effects, specifically an increase in Bcl-2 and a decrease in BAX expression in neuronal cells.

Table 2: Neuroprotective Mechanisms of Macrostemonoside T and Allium macrostemon Extract

| Agent | Model | Key Neuroprotective Findings | Reference |

|---|---|---|---|

| Macrostemonoside T (MST) | Glutamate-induced HT22 cell injury | Inhibited oxidative stress, alleviated mitochondrial dysfunction, reduced autophagy and apoptosis, activated PKA/CREB/BDNF pathway. | mdpi.com |

| Allium macrostemon Extract (containing macrostemonosides) | D-galactose-induced aging mice | Enhanced memory function, reduced hippocampal neuronal damage, activated BDNF/TrkB signaling pathway. | |

| Allium macrostemon Extract (containing macrostemonosides) | D-gal-induced SH-SY5Y cells | Inhibited neuronal apoptosis, increased Bcl-2 expression, decreased BAX levels. |

Protection against Glutamate-Induced Neuronal Injury

While specific studies on this compound are not available, research on its analogue, Macrostemonoside T (MST), has demonstrated notable neuroprotective effects. nih.gov Glutamate (B1630785), a primary excitatory neurotransmitter, can cause neuronal death through oxidative stress when present in excessive amounts, a process implicated in various neurological disorders. nih.gov

In a study using a glutamate-induced cell injury model in mouse hippocampal neurons (HT22 cells), MST treatment was found to significantly enhance cell survival. nih.gov The protective mechanism involves a substantial reduction in intracellular reactive oxygen species (ROS) and malondialdehyde, which are markers of oxidative stress. nih.gov Concurrently, MST boosted the activity of key antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase. nih.gov

Furthermore, MST was shown to protect mitochondria, the powerhouses of the cell, by inhibiting glutamate-induced mitochondrial fission and preserving the mitochondrial membrane potential. nih.gov It also mitigated excessive autophagy, a cellular self-degradation process, and reduced apoptosis (programmed cell death) by modulating the expression of apoptosis-related proteins like Bax and Bcl-2. nih.gov

Table 1: Neuroprotective Effects of Macrostemonoside T against Glutamate-Induced Injury in HT22 Cells

| Parameter Measured | Effect of Glutamate | Effect of Macrostemonoside T (MST) Treatment | Citation |

|---|---|---|---|

| Cell Survival | Decreased | Significantly Improved | nih.gov |

| Reactive Oxygen Species (ROS) | Increased | Markedly Reduced | nih.gov |

| Antioxidant Enzymes (SOD, CAT, GPx) | Activity Decreased | Activity Enhanced | nih.gov |

| Mitochondrial Function | Fission, Decreased Membrane Potential | Fission Inhibited, Membrane Potential Preserved | nih.gov |

| Autophagy | Increased | Reduced | nih.gov |

Involvement of PKA/CREB/BDNF Pathway

The neuroprotective effects of Macrostemonoside T are closely linked to the activation of the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. nih.gov This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. researchgate.net

Molecular docking analyses suggest that Macrostemonoside T enhances PKA activity. nih.gov Subsequent experiments confirmed that MST treatment reversed the glutamate-induced decrease in the protein levels of PKA, CREB, phosphorylated CREB (p-CREB), and BDNF. nih.gov The activation of this signaling cascade is a key molecular mechanism underlying the neuroprotective actions of this macrostemonoside analogue. nih.govresearcher.life

Table 2: Impact of Macrostemonoside T on the PKA/CREB/BDNF Pathway in Glutamate-Treated Neurons

| Protein/Molecule | Effect of Glutamate | Effect of Macrostemonoside T (MST) Treatment | Citation |

|---|---|---|---|

| PKA | Reduced Expression | Reversed Reduction | nih.gov |

| CREB | Reduced Expression | Reversed Reduction | nih.gov |

| p-CREB | Reduced Expression | Reversed Reduction | nih.gov |

Metabolic Regulation Activities

Investigations into another analogue, Macrostemonoside A, and the whole extract of Allium macrostemon (AME) have revealed significant metabolic regulatory properties, particularly in the context of diet-induced obesity and related metabolic disturbances. nih.govresearchgate.net

Modulation of Lipid Metabolism (e.g., Lipase (B570770) Activity, LDL-R, LXRα, Reverse Cholesterol Transport)

Macrostemonoside A has demonstrated the ability to modulate lipid metabolism in preclinical models of diet-induced obesity. nih.gov Its anti-obesity effect is thought to be linked to an increase in the total lipase activity within visceral adipose cells. researchgate.netnih.gov This is potentially mediated by the upregulation of peroxisome proliferator-activated receptor gamma 2 (PPARγ2), a key regulator of adipogenesis and lipase activity. researchgate.netnih.gov

Furthermore, studies using a powder made from Allium macrostemon Bunge (AMB), the plant from which these compounds are derived, showed an upregulation of the mRNA expression of the low-density lipoprotein receptor (LDL-R) and liver X receptor alpha (LXRα) in the liver. researchgate.net Both LDL-R and LXRα are critical for cholesterol homeostasis and reverse cholesterol transport. researchgate.net In line with these findings, Macrostemonoside A was shown to reduce serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) in mice fed a high-fat diet. researchgate.net

Regulation of Glucose Metabolism

Macrostemonoside A has shown potential in regulating glucose metabolism. nih.gov In studies involving mice on a high-fat diet, administration of Macrostemonoside A led to a mild to moderate inhibition of the increase in fasting blood glucose and liver glycogen (B147801) levels. researchgate.netnih.gov These hypoglycemic effects may be associated with an increase in insulin (B600854) sensitivity and the expression of visfatin, an adipokine with insulin-mimetic properties, although further research is needed to confirm these mechanisms. nih.gov

Amelioration of Obesity-Induced Inflammation and Endoplasmic Reticulum Stress

While data on a specific macrostemonoside is limited for this subsection, studies on the whole Allium macrostemon extract (AME) provide relevant insights. Obesity is known to induce a state of chronic, low-grade inflammation and endoplasmic reticulum (ER) stress in adipose tissue, contributing to metabolic dysfunction. nih.govfoodandnutritionresearch.net

Supplementation with AME in high-fat diet-fed mice was shown to alleviate these conditions. foodandnutritionresearch.net AME administration reduced inflammation in adipose tissue, as evidenced by a decrease in crown-like structures (a histological marker of macrophage infiltration) and lower expression of the macrophage marker F4/80 and the pro-inflammatory cytokine IL-6. foodandnutritionresearch.net Concurrently, AME was found to alleviate ER stress in adipose tissue, a key mechanism linking obesity to inflammation and insulin resistance. nih.govfoodandnutritionresearch.net These findings suggest that compounds within the extract, likely including macrostemonosides, contribute to mitigating the pathological consequences of obesity in adipose tissue. nih.govmdpi.com

Table 3: Metabolic Regulatory Effects of Macrostemonoside Analogues and Allium macrostemon Extract

| Activity | Compound/Extract Studied | Key Findings | Citation |

|---|---|---|---|

| Lipid Metabolism | Macrostemonoside A | Increased visceral adipose lipase activity; Reduced serum TC, TG, LDL. | researchgate.netnih.gov |

| A. macrostemon Powder | Upregulated hepatic LDL-R and LXRα mRNA. | researchgate.net | |

| Glucose Metabolism | Macrostemonoside A | Inhibited increases in fasting blood glucose and liver glycogen. | researchgate.netnih.gov |

| Energy Metabolism | Macrostemonoside A | Suggested to promote energy metabolism in muscle. | researchgate.netnih.gov |

| Anti-inflammation | A. macrostemon Extract (AME) | Reduced macrophage infiltration and IL-6 expression in adipose tissue. | foodandnutritionresearch.net |

| ER Stress Reduction | A. macrostemon Extract (AME) | Alleviated ER stress in adipose tissue. | nih.govfoodandnutritionresearch.net |

Other Preclinical Biological Activities

Beyond the primary pharmacological applications, preclinical studies have revealed a spectrum of other biological activities associated with this compound and its analogues, as well as extracts from its source, Allium macrostemonis Bulbus (AMB). These investigations highlight the compound's potential influence on the immune system, respiratory conditions, neurological states, and metabolic processes.

Immunomodulatory Effects

Steroidal saponins derived from Allium macrostemon are recognized for their immunomodulatory activities. researchgate.net While direct studies on this compound are limited, research on its analogue, Macrostemonoside A, indicates that it does not exert significant cortisone-like side effects on the immune system, suggesting a favorable profile for potential cardiovascular applications without compromising immune function. nih.gov The immunomodulatory effects of the source plant are also linked to its polysaccharide content; compounds such as rhamnose, galactose, and arabinose have been shown to stimulate lymphocytes and macrophages. researchgate.net The broader class of steroidal saponins is known to possess various physiological activities, including anti-inflammatory effects, which contribute to the health benefits of the Allium genus. researchgate.net

Antidepressant-like Effects

Preclinical investigations suggest that saponins from AMB may have antidepressant properties. mdpi.comresearchgate.net Studies on the total saponins from AMB have shown potential antidepressant effects, with spirostanol-type saponins being identified as a promising fraction. researchgate.net this compound belongs to this class of spirostanol saponins. Research involving its analogue, Macrostemonoside A, has also pointed towards antidepressant-like activity. researchgate.net The proposed mechanisms for such effects in natural compounds often involve the modulation of monoamine neurotransmitters, such as serotonin, and the regulation of glutamate and GABA systems in the brain. mdpi.comnih.gov

| Activity | Compound/Extract Studied | Key Finding | Source(s) |

|---|---|---|---|

| Immunomodulatory | Macrostemonoside A | No significant cortisone-like side effects on the immune system were observed. | nih.gov |

| Anti-Asthmatic | Allii Macrostemonis Bulbus (AMB) Extract | Demonstrated anti-asthmatic effects in pharmacological studies, aligning with traditional use. | mdpi.comresearchgate.net |

| Antidepressant-like | Total Saponins from AMB (Spirostanol-type) | Preclinical studies showed potential antidepressant effects. | researchgate.net |

| Antidepressant-like | Macrostemonoside A | Listed as having antidepressant-like activity. | researchgate.net |

Hepatic Drug Enzyme Modulation

The liver plays a central role in drug metabolism, primarily through the cytochrome P450 (CYP450) enzyme system located in the smooth endoplasmic reticulum of hepatocytes. wfsahq.org These enzymes are crucial for converting lipid-soluble drugs into more water-soluble forms for excretion. wfsahq.org Research has shown that aqueous extracts of Allii Macrostemonis Bulbus (AMB) can influence this system. Specifically, AMB extract was found to significantly reduce the content of cytochrome P450 in mice, indicating a notable inhibitory effect on hepatic drug enzymes. mdpi.com This modulation of metabolic enzymes suggests that constituents of AMB, which would include this compound, could potentially interact with the metabolism of other drugs, a factor that is significant in pharmacology.

Larvicidal Effects

Investigations into the broader applications of Allium macrostemon have revealed potent larvicidal properties. mdpi.com The essential oil derived from the bulbs of A. macrostemon demonstrated significant larvicidal activity against the early fourth-instar larvae of the Aedes albopictus mosquito. nih.govnih.gov The median lethal concentration (LC₅₀) of the essential oil was determined to be 72.86 μg/ml. nih.govnih.gov However, further analysis identified the primary active constituents responsible for this effect as volatile sulfur compounds, specifically dimethyl trisulfide and methyl propyl disulfide. nih.govnih.gov These compounds, not the steroidal saponins like this compound, are the basis for the observed larvicidal activity, suggesting their potential for development as natural mosquito control agents. mdpi.comnih.gov

| Activity | Substance Tested | Target/Model | Result | Source(s) |

|---|---|---|---|---|

| Hepatic Drug Enzyme Modulation | Allii Macrostemonis Bulbus (AMB) Aqueous Extract | Mouse model | Significantly reduced cytochrome P450 content, showing an inhibitory effect. | mdpi.com |

| Larvicidal Effects | Essential Oil of A. macrostemon | Aedes albopictus larvae | LC₅₀ value of 72.86 μg/ml. | nih.govnih.gov |

| Larvicidal Effects | Dimethyl Trisulfide | Aedes albopictus larvae | LC₅₀ value of 36.36 μg/ml. | nih.govnih.gov |

| Larvicidal Effects | Methyl Propyl Disulfide | Aedes albopictus larvae | LC₅₀ value of 86.16 μg/ml. | nih.govnih.gov |

Chemical Synthesis and Derivatization Strategies for Macrostemonoside F and Analogs

Total Synthesis Approaches for Complex Glycosides

The total synthesis of complex steroidal glycosides like Macrostemonoside F is a formidable task that hinges on the stereoselective construction of multiple glycosidic linkages and the assembly of the furostanol skeleton. rsc.orgfrontiersin.org While a specific total synthesis of this compound has not been detailed in the available literature, established strategies for analogous furostanol glycosides provide a clear roadmap. rsc.orgresearchgate.net

A key challenge in the synthesis of furostanol glycosides is the efficient and stereocontrolled installation of the sugar moieties at both the C3 and C26 positions of the steroidal aglycone, as well as the formation of the characteristic hemiketal ring E. rsc.org A common retrosynthetic analysis would disconnect the molecule at the glycosidic linkages and the furostanol ring system.

A powerful strategy involves the use of a versatile steroidal building block, such as a 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative, which can be prepared from readily available starting materials like diosgenin. rsc.org This intermediate allows for the sequential or convergent attachment of the oligosaccharide chains.

The synthesis of the oligosaccharide portions themselves requires careful planning of protecting group strategies to ensure regioselective glycosylation. For instance, the trisaccharide moiety at the C3 position of this compound (β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside) would be assembled stepwise. This typically involves using glycosyl donors such as trichloroacetimidates or thioglycosides, which can be activated under specific conditions to react with a glycosyl acceptor. rsc.orgfrontiersin.org The choice of protecting groups is critical to control the stereochemical outcome of the glycosidic bond formation, aiming for the desired β-linkages found in the natural product.

Once the C3-glycosylated steroid is obtained, the focus shifts to the C26-hydroxyl group. A common approach is to introduce the terminal glucose unit at this position. rsc.org Following the successful glycosylation at both positions, the final steps would involve global deprotection of the sugar and aglycone moieties and the spontaneous or induced formation of the 22-hydroxy hemiketal E ring to yield the final furostanol glycoside. rsc.org

Table 1: Key Intermediates and Reactions in Furostanol Glycoside Synthesis rsc.org

| Intermediate/Reaction Step | Description | Key Reagents/Conditions |

| Steroidal Aglycone Precursor | A functionalized cholestane (B1235564) derivative, often with protected hydroxyl groups and a reactive site for glycosylation. | Diosgenin or other steroid starting materials. |

| Glycosyl Donors | Activated sugar molecules for forming glycosidic bonds (e.g., trichloroacetimidates, thioglycosides). | NIS/TfOH, TMSOTf, BF₃·OEt₂ |

| Stepwise Glycosylation | Sequential addition of monosaccharide units to build the oligosaccharide chain at the C3 position. | Orthogonal protecting group strategy. |

| C26-Glycosylation | Attachment of the glucose moiety to the C26 hydroxyl group of the furostanol precursor. | Glycosyl donor and appropriate activator. |

| Deprotection and Cyclization | Removal of all protecting groups and formation of the hemiketal ring E. | Basic conditions (e.g., MeONa/MeOH) followed by hydrolysis. |

Semi-Synthetic Modifications for Structure-Activity Relationship Elucidation

Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for elucidating structure-activity relationships (SAR). nih.govnih.gov For this compound, which has reported anti-platelet aggregation activity, semi-synthetic modifications could identify the key structural features responsible for its biological function. nih.gov Although specific semi-synthetic studies on this compound are not extensively documented, general SAR principles for steroidal glycosides can be applied. nih.gov

Key areas for modification would include the aglycone and the oligosaccharide chains.

Aglycone Modifications:

Hydroxyl Groups: The number and position of hydroxyl groups on the steroidal skeleton can be altered. For example, acetylation or methylation of the free hydroxyl groups could reveal their importance for receptor binding or solubility.

Oligosaccharide Chain Modifications:

Sugar Composition: The individual sugar units (glucose, galactose) could be replaced with other monosaccharides (e.g., xylose, rhamnose) to determine the specificity of interaction with biological targets. mdpi.comresearchgate.net

Glycosidic Linkages: Altering the connectivity between the sugar units (e.g., from 1→2 to 1→3 or 1→4) would change the three-dimensional structure of the carbohydrate chain and likely impact its biological activity. nih.gov

Chain Length: The oligosaccharide chains could be truncated or extended to investigate the optimal length for biological activity. Studies on other saponins (B1172615) have shown that the number of sugar residues significantly influences their pharmacological effects. nih.gov

These modifications would generate a series of analogs of this compound. Subsequent biological testing of these analogs would provide valuable data for constructing a comprehensive SAR profile, guiding the design of new derivatives with potentially enhanced activity or improved pharmacokinetic properties.

Table 2: Potential Semi-Synthetic Modifications of this compound and their Rationale

| Modification Site | Type of Modification | Rationale for SAR Studies |

| Aglycone (C3-OH) | Acylation, Alkylation | Investigate the role of the hydroxyl group in hydrogen bonding and polarity. |

| Aglycone (Furostanol Ring) | Modification of C22-OH, Inversion of stereocenters | Determine the importance of the hemiketal functionality and stereochemistry for bioactivity. |

| Oligosaccharide Chain | Change of monosaccharide units | Probe the specificity of sugar recognition by the biological target. |

| Oligosaccharide Chain | Alteration of glycosidic linkages | Evaluate the influence of the oligosaccharide's 3D conformation. |

| Oligosaccharide Chain | Truncation or extension | Determine the optimal carbohydrate chain length for activity. |

Combinatorial Synthesis for Library Generation and Biological Screening

Combinatorial chemistry offers a powerful approach to rapidly generate large libraries of compounds for biological screening. scielo.brnih.gov This strategy is particularly valuable for complex natural products like steroidal glycosides, where the systematic exploration of structural diversity through traditional one-by-one synthesis would be exceedingly time-consuming. scielo.br

For this compound analogs, a combinatorial approach could be employed to create a library of related compounds by varying the steroidal aglycone and the oligosaccharide moieties. researchgate.netscielo.br This can be achieved through several strategies, including solid-phase synthesis and solution-phase parallel synthesis.

In a solid-phase approach, a steroidal scaffold could be anchored to a resin. scielo.br This immobilized aglycone could then be subjected to a series of glycosylation reactions with a diverse set of activated sugar building blocks. By using a split-and-pool strategy, a large number of different oligosaccharide chains can be assembled on the steroidal core. nih.gov After the desired glycosylation is complete, the final products are cleaved from the solid support for purification and biological screening.

Alternatively, a "random glycosylation" strategy in solution phase can be used. nih.gov This involves reacting a partially protected aglycone with a mixture of glycosyl donors, leading to a library of glycosides with different sugar patterns. While this method can quickly generate diversity, the separation and characterization of the individual products can be challenging.

A more controlled approach involves the parallel synthesis of a library of discrete compounds. scielo.br In this method, different aglycone precursors and oligosaccharide building blocks are reacted in separate wells of a microtiter plate, allowing for the systematic generation of a grid of analogs.

The application of these combinatorial strategies to this compound would involve:

Scaffold Design: Utilizing the furostanol skeleton or a related steroidal core as the central scaffold. scielo.br

Building Block Synthesis: Preparing a collection of diverse building blocks, including different steroidal aglycones and a variety of protected monosaccharide and oligosaccharide donors.

Library Assembly: Employing parallel or split-and-pool synthesis techniques to combine the building blocks in a combinatorial fashion.

Screening: High-throughput screening of the resulting library for desired biological activities, such as anti-platelet aggregation or other pharmacological effects.

By systematically exploring the chemical space around the this compound structure, combinatorial synthesis holds the potential to identify novel analogs with superior therapeutic properties.

Future Directions in Macrostemonoside F Research

Advanced Mechanistic Studies at the Molecular Level

Future research will likely focus on elucidating the precise molecular mechanisms underlying the potential pharmacological effects of Macrostemonoside F. The general biological activities of Allium macrostemon extracts—including anti-platelet, anti-inflammatory, and cardioprotective effects—provide a foundation for targeted investigation. mdpi.comresearchgate.net Studies on related compounds, such as Macrostemonoside A and Macrostemonoside T, have implicated specific cellular signaling pathways, suggesting potential avenues for exploring this compound's mechanism of action. researchgate.netresearchgate.netnih.gov

Advanced mechanistic studies would involve:

Signaling Pathway Analysis: Investigating the effect of this compound on key signaling cascades known to be modulated by other saponins (B1172615). For instance, the PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, is a target for Macrostemonoside T in protecting against myocardial injury. researchgate.netnih.gov Similarly, the NF-κB and MAPK signaling pathways, which are central to the inflammatory response, are modulated by saponins from Allium macrostemon. researchgate.netfrontiersin.orgrsc.org Future studies could use techniques like Western blotting and immunofluorescence to determine if this compound affects the phosphorylation and activation of key proteins within these pathways. researchgate.netfrontiersin.org

Enzyme Inhibition Assays: While some saponins from Anemarrhenae Rhizoma have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), the enzymes central to the arachidonic acid cascade in inflammation, the specific activity of this compound on these and other inflammatory enzymes remains to be determined. researchgate.net

Receptor Binding Studies: Identifying specific cellular receptors that this compound interacts with. The structural complexity of glycosides allows for specific molecular interactions that dictate their biological effects. ontosight.ai

Single-Electron Transfer (SET) Mechanisms: Exploring the potential for this compound to participate in single-electron transfer reactions, which can lead to the formation of radical pairs and enable novel chemical reactivity, could be a novel area of investigation. rsc.org

By dissecting these molecular interactions, researchers can build a comprehensive understanding of how this compound exerts its effects at a cellular level, paving the way for more targeted therapeutic applications.

Application of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Pharmacological Research

The application of "omics" technologies offers a powerful, systems-level approach to understanding the pharmacological impact of natural compounds like this compound. numberanalytics.comhumanspecificresearch.org These high-throughput methods can provide a holistic view of the cellular response to treatment, moving beyond single-target analysis to reveal complex biological networks. researchgate.netnih.gov

Future research integrating omics may include:

Transcriptomics: Using RNA-sequencing (RNA-seq) to analyze the complete set of RNA transcripts in cells or tissues treated with this compound. This can reveal which genes are up- or down-regulated, providing insights into the biological pathways affected. numberanalytics.comhumanspecificresearch.org For example, transcriptome analysis of macrophages treated with fusaproliferin, another natural product, helped identify the NF-κB and MAPK signaling pathways as key mechanistic targets. frontiersin.org

Proteomics: Employing techniques like mass spectrometry to study the entire complement of proteins (the proteome). This allows for the identification of changes in protein expression, post-translational modifications, and protein-protein interactions following exposure to this compound, directly assessing the functional output of gene expression. nih.govmdpi.com

Metabolomics: Analyzing the global profile of metabolites in a biological system. nih.gov This can provide a direct snapshot of the physiological and metabolic state of an organism or cell culture in response to the compound, linking the compound’s presence to functional phenotypic outcomes. researchgate.net For instance, metabolomic analysis was used to understand the effects of Allium macrostemon Bunge in treating acute myocardial ischemia in rats. nih.gov

The integration of these multi-omics datasets can help identify novel drug targets, uncover biomarkers for efficacy, and elucidate the comprehensive mechanism of action of this compound, accelerating its potential development as a therapeutic agent. nih.govmdpi.com

Development of Targeted Delivery Systems for Furostanol Glycosides

A significant hurdle in the therapeutic application of many natural products, including saponins, is their physicochemical properties which can lead to poor solubility and low bioavailability. researchgate.net Furostanol glycosides like this compound are large, amphipathic molecules, and developing effective delivery systems is crucial to enhance their therapeutic potential. ontosight.aigoogle.com

Future research in this area should focus on:

Novel Formulations: Investigating advanced drug delivery systems to improve the absorption and targeted delivery of this compound. Self-emulsifying drug delivery systems (SEDDS) have been explored for herbal extracts like that of Trigonella foenum-graecum (fenugreek), which also contains furostanol saponins, and were shown to significantly increase the permeability of the constituent compounds. mdpi.comauctoresonline.org

Nanoparticle-Based Carriers: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could protect the compound from degradation in the gastrointestinal tract, improve its solubility, and facilitate targeted delivery to specific tissues or cells. researchgate.net

Mesoporous Silica (B1680970): The use of mesoporous silica as a carrier for amphiphilic glycosides, including saponins of the furostanol type, has been proposed as a safe drug delivery system, potentially suitable for human consumption. google.com